molecular formula C15H22O2 B185575 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester CAS No. 157444-69-4

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester

Cat. No.: B185575
CAS No.: 157444-69-4
M. Wt: 234.33 g/mol
InChI Key: MFQRFTBOTSBMIO-UHFFFAOYSA-N
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Description

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is an organic compound with the molecular formula C13H18O2. It is also known as methyl 2-(4-tert-butylphenyl)acetate. This compound is characterized by the presence of a tert-butyl group attached to a phenyl ring, which is further connected to a methyl ester group. It is commonly used in various chemical and industrial applications due to its unique structural properties.

Mechanism of Action

Target of Action

It is known to be used in the suzuki–miyaura cross-coupling reaction, a widely applied transition metal catalysed carbon–carbon bond forming reaction .

Mode of Action

In the context of the Suzuki–Miyaura cross-coupling reaction, the compound interacts with its targets through a process involving oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The compound is involved in the Suzuki–Miyaura cross-coupling reaction, which is a key biochemical pathway in organic synthesis . This reaction allows for the formation of carbon–carbon bonds, which are fundamental in the construction of complex organic molecules.

Pharmacokinetics

Its logp value of 365 suggests that it is lipophilic in nature, which could influence its absorption and distribution within the body.

Result of Action

The primary result of the action of Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate is the formation of new carbon–carbon bonds via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of complex organic molecules, which can have various applications in fields such as pharmaceuticals and materials science.

Action Environment

The efficacy and stability of Methyl 2-(4-(tert-butyl)phenyl)-2-methylpropanoate, like many other chemical compounds, can be influenced by various environmental factors. These can include temperature, pH, and the presence of other chemicals. For instance, the Suzuki–Miyaura cross-coupling reaction is known to be exceptionally mild and functional group tolerant , suggesting that the compound can remain stable and effective under a variety of conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester typically involves the esterification of 2-(4-tert-butylphenyl)acetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

2-(4-tert-Butylphenyl)acetic acid+MethanolAcid Catalyst2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester+Water\text{2-(4-tert-Butylphenyl)acetic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 2-(4-tert-Butylphenyl)acetic acid+MethanolAcid Catalyst​2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester+Water

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances the efficiency and yield of the reaction. The use of advanced catalysts and optimized reaction conditions further improves the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.

Major Products Formed

    Oxidation: Formation of 2-(4-tert-butylphenyl)acetic acid.

    Reduction: Formation of 2-(4-tert-butylphenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-tert-butylphenyl)acetate
  • Benzoic acid 2-tert-butyl-4-methyl-phenyl ester
  • tert-Butyl 4-((2-hydroxyphenyl)(phenyl)methyl)-1-piperazinecarboxylate

Uniqueness

2-(4-tert-Butyl-phenyl)-2-methyl-propionic acid methyl ester is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. The presence of the tert-butyl group enhances its stability and reactivity compared to similar compounds.

Properties

IUPAC Name

methyl 2-(4-tert-butylphenyl)-2-methylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22O2/c1-14(2,3)11-7-9-12(10-8-11)15(4,5)13(16)17-6/h7-10H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQRFTBOTSBMIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(C)(C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80619558
Record name Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

157444-69-4
Record name Methyl 2-(4-tert-butylphenyl)-2-methylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80619558
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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